molecular formula C13H17NO5S B5170645 N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide

N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B5170645
M. Wt: 299.34 g/mol
InChI Key: PVPOPMOURKXIKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide involves complex chemical reactions, often starting with basic aromatic compounds and proceeding through various steps involving acetylation, amidation, and other key organic transformations. For instance, a study on the synthesis of similar acetamide derivatives highlights the use of palladium on carbon (Pd/C) catalyst for hydrogenation processes, showing high activity, selectivity, and stability (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including compounds like N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide, can be elucidated using techniques such as X-ray diffraction. These analyses reveal the spatial arrangement of atoms within the molecule and are crucial for understanding the compound's chemical behavior and interactions. For example, X-ray structure analysis has been used to determine the crystal structure of related compounds, providing insights into their geometric configuration (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

Chemical reactions involving N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide and its analogs include hydrolysis, oxidation, and reactions with other organic compounds to form new derivatives with potential pharmacological activities. These reactions are influenced by the compound's functional groups, such as the acetamide and methoxy groups, which play a significant role in its reactivity and interaction with other molecules. The study on novel cooling compounds provides insights into oxidative metabolism and hydrolysis reactions (Karanewsky et al., 2015).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their characterization and application in various fields. These properties are determined by the compound's molecular structure and intermolecular interactions. For instance, the crystalline structure and physical form of related compounds have been extensively studied using techniques like X-ray diffraction and NMR spectroscopy, providing valuable information for their practical use (G. Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties of N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide, such as acidity, basicity, and reactivity towards various chemical agents, are central to its applications in synthesis and drug development. These properties are influenced by the compound's functional groups and overall molecular structure. Research on related compounds has explored their reactivity and interaction with different chemical reagents, shedding light on their potential uses and mechanisms of action (Anna Pratima G. Nikaljea et al., 2012).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-18-11-4-2-3-5-12(11)19-8-13(15)14-10-6-7-20(16,17)9-10/h2-5,10H,6-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPOPMOURKXIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide

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